3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid
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Overview
Description
3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Characterization
A series of compounds derived from similar chemical structures have been synthesized and characterized for their potential applications. For instance, Gowda et al. (2011) synthesized Schiff and Mannich bases derivatives of a related compound, evaluating their anti-inflammatory and analgesic activity. The derivatives showed varying degrees of biological activity, indicating the potential for therapeutic applications (Gowda et al., 2011).
Pharmacological Activities
The pharmacological activities of related compounds have been a subject of interest. For example, the synthesis of certain compounds involving similar chemical structures has led to the discovery of new drugs with potential antibacterial properties (Abubshait, 2007). These findings suggest that derivatives of the chemical could be explored for similar pharmacological benefits.
Potential in Cancer Research
Research has also explored the applications of related compounds in cancer treatment. Rozek et al. (2001) synthesized 2-Hydroxy-3-methylochromycinone, a compound with a similar structure, showing moderate anticancer activity against lung, breast, and central nervous system cancers (Rozek et al., 2001). This indicates that compounds with a similar structure might have potential applications in cancer research and therapy.
Antimicrobial Properties
Some derivatives of similar structures have been investigated for their antimicrobial properties. For example, Gouda et al. (2010) synthesized thiazolidinone, thiazoline, and thiophene derivatives, finding promising antimicrobial activities in some of these compounds (Gouda et al., 2010). This suggests that derivatives of the chemical might also possess antimicrobial properties.
properties
Product Name |
3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid |
---|---|
Molecular Formula |
C24H25NO11S |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid |
InChI |
InChI=1S/C24H25NO11S/c1-10-6-15(28)23(35)21(34,7-10)8-16(29)22(37-9-13(20(32)33)25-11(2)26)19(31)17-12(4-3-5-14(17)27)18(30)24(22,23)36/h3-6,13,16,27,29,34-36H,7-9H2,1-2H3,(H,25,26)(H,32,33) |
InChI Key |
JTSMUTXXQIUBJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2(C(C1)(CC(C3(C2(C(=O)C4=C(C3=O)C(=CC=C4)O)O)SCC(C(=O)O)NC(=O)C)O)O)O |
synonyms |
WS 009B WS-009B WS009B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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